

physical and chemical properties of methyl 5-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: methyl 5-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B1302523

[Get Quote](#)

Methyl 5-methyl-1H-pyrazole-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **methyl 5-methyl-1H-pyrazole-3-carboxylate**. It includes a summary of its known data, detailed experimental protocols for its synthesis and characterization based on related compounds, and visualizations of relevant chemical processes. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Core Chemical and Physical Properties

Methyl 5-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole class. While specific experimental data for this exact molecule is not extensively available in public literature, its properties can be inferred from its parent compound, 5-methyl-1H-pyrazole-3-carboxylic acid, and its ethyl ester analogue. The hydrochloride salt of the title compound is known, with a registered CAS number of 2243503-52-6, which confirms the existence of the free base.

Quantitative Data Summary

The following tables summarize the known and estimated quantitative data for **methyl 5-methyl-1H-pyrazole-3-carboxylate** and its immediate precursor.

Table 1: Physical Properties

Property	Value	Source/Method
Molecular Formula	C ₆ H ₈ N ₂ O ₂	Calculated
Molecular Weight	140.14 g/mol	Calculated
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Expected to be soluble in organic solvents like DMSO, methanol, and ethyl acetate.	Inferred from related compounds

Table 2: Spectroscopic Data (Predicted/Inferred)

Technique	Expected Chemical Shifts / Peaks
¹ H NMR	δ (ppm): ~2.3 (s, 3H, C ₅ -CH ₃), ~3.8 (s, 3H, OCH ₃), ~6.5 (s, 1H, C ₄ -H), ~13.0 (br s, 1H, N-H)
¹³ C NMR	δ (ppm): ~10 (C ₅ -CH ₃), ~52 (OCH ₃), ~108 (C ₄), ~140 (C ₃), ~150 (C ₅), ~162 (C=O)
IR (KBr)	ν (cm ⁻¹): ~3200-2800 (N-H stretch), ~1720 (C=O stretch, ester), ~1580 (C=N stretch), ~1250 (C-O stretch)
Mass Spec (EI)	m/z: 140 (M ⁺), 109 (M ⁺ - OCH ₃), 81 (M ⁺ - COOCH ₃)

Experimental Protocols

The synthesis of **methyl 5-methyl-1H-pyrazole-3-carboxylate** can be achieved through the esterification of its corresponding carboxylic acid. Below are detailed methodologies for the

synthesis of the precursor and its subsequent conversion to the methyl ester.

Synthesis of 5-methyl-1H-pyrazole-3-carboxylic acid

This protocol is adapted from established procedures for the oxidation of 3,5-dimethylpyrazole.

[1]

Materials:

- 3,5-dimethyl-1H-pyrazole
- Potassium permanganate ($KMnO_4$)
- Sulfuric acid (H_2SO_4)
- Sodium bisulfite ($NaHSO_3$)
- Distilled water
- Hydrochloric acid (HCl)

Procedure:

- Dissolve 3,5-dimethyl-1H-pyrazole in a solution of water and sulfuric acid.
- Cool the mixture in an ice bath and slowly add potassium permanganate while maintaining the temperature below 10°C.
- After the addition is complete, allow the mixture to stir at room temperature overnight.
- Decolorize the mixture by the dropwise addition of a saturated sodium bisulfite solution.
- Filter the mixture to remove the manganese dioxide precipitate.
- Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2-3.
- Cool the solution in an ice bath to induce precipitation of the product.

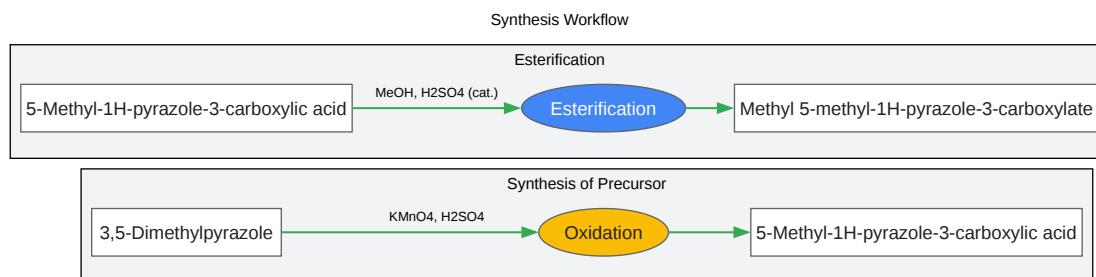
- Collect the white precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-methyl-1H-pyrazole-3-carboxylic acid.

Synthesis of Methyl 5-methyl-1H-pyrazole-3-carboxylate (Fischer Esterification)

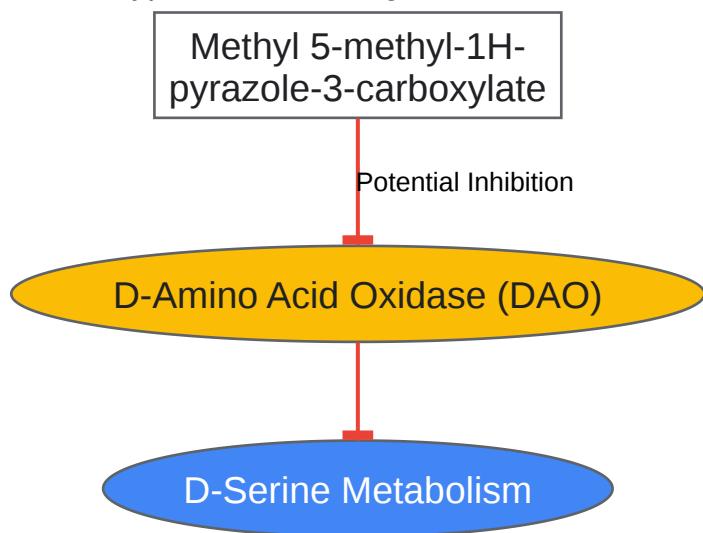
This is a general procedure for the Fischer esterification of a carboxylic acid.

Materials:

- 5-methyl-1H-pyrazole-3-carboxylic acid
- Methanol (MeOH), anhydrous
- Sulfuric acid (H₂SO₄), concentrated
- Sodium bicarbonate (NaHCO₃), saturated solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Organic solvent for extraction (e.g., ethyl acetate)


Procedure:

- Suspend 5-methyl-1H-pyrazole-3-carboxylic acid in an excess of anhydrous methanol.
- Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
- Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
- Neutralize the residue with a saturated solution of sodium bicarbonate.


- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude **methyl 5-methyl-1H-pyrazole-3-carboxylate**.
- Purify the crude product by column chromatography or recrystallization as needed.

Visualizations

The following diagrams illustrate the logical workflow of the synthesis and a potential biological interaction based on the known activity of the parent compound.

Hypothesized Biological Interaction

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [physical and chemical properties of methyl 5-methyl-1H-pyrazole-3-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1302523#physical-and-chemical-properties-of-methyl-5-methyl-1h-pyrazole-3-carboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com